BenchChemオンラインストアへようこそ!

2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

This ortho-bromo benzamide is a critical synthetic intermediate for CNS-focused medicinal chemistry programs. Its unique furan-2-yl regioisomer and ortho-bromine handle enable precise Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for SAR exploration, unlike its 2-trifluoromethyl or 2-chloro-4-fluoro analogs. With a TPSA of 68 Ų and XLogP3 of 2.0, it is optimized for brain-penetrant kinase or GPCR inhibitor design. Procure from Life Chemicals for rapid array synthesis at milligram scale.

Molecular Formula C16H12BrN3O2
Molecular Weight 358.195
CAS No. 2034370-62-0
Cat. No. B2521525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
CAS2034370-62-0
Molecular FormulaC16H12BrN3O2
Molecular Weight358.195
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3)Br
InChIInChI=1S/C16H12BrN3O2/c17-12-5-2-1-4-11(12)16(21)20-10-13-15(19-8-7-18-13)14-6-3-9-22-14/h1-9H,10H2,(H,20,21)
InChIKeyIYISNULMEHOKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034370-62-0) – A Structurally Distinct Brominated Benzamide Building Block


2-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is a brominated benzamide derivative incorporating a furan-substituted pyrazine scaffold . With a molecular formula of C₁₆H₁₂BrN₃O₂ and a molecular weight of 358.19 g/mol, the compound serves primarily as a synthetic intermediate and building block in medicinal chemistry programs . Critically, its differentiation from close structural analogs rests on the specific combination of an ortho-bromo substituent on the benzamide ring and a furan-2-yl (rather than furan-3-yl) attachment to the pyrazine core, producing a unique spatial and electronic profile that affects downstream reactivity and molecular recognition .

Why 2-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide Cannot Be Replaced by Generic Analogs


Superficially similar benzamide derivatives within the N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide class are not functionally interchangeable. The ortho-bromine on the benzamide ring provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the 2-trifluoromethyl (CAS 2034370-01-7) and 2-chloro-4-fluoro (CAS 2034427-59-1) analogs . Furthermore, the furan-2-yl regioisomer exhibits a distinct computed topological polar surface area (TPSA = 68 Ų) and hydrogen-bonding profile (1 HBD, 4 HBA) relative to the furan-3-yl variant (CAS 2034395-30-5), directly impacting passive permeability and target engagement potential . Substituting any of these analogs changes the reactivity vector, physicochemical properties, and biological recognition profile, disrupting structure-activity relationships (SAR) in established compound libraries .

Quantitative Differentiation Evidence for 2-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034370-62-0)


Ortho-Bromo Substituent as a Distinctive Cross-Coupling Handle Versus Trifluoromethyl and Chloro-Fluoro Analogs

The target compound possesses an ortho-bromine atom on the benzamide phenyl ring, which is uniquely suited for Pd-catalyzed cross-coupling diversification (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). In contrast, the 2-trifluoromethyl analog (CAS 2034370-01-7) lacks a halide leaving group, making it inert to such transformations, while the 2-chloro-4-fluoro analog (CAS 2034427-59-1) employs a less reactive chloride . The C–Br bond dissociation energy (BDE) is approximately 84 kcal/mol versus 97 kcal/mol for C–F (trifluoromethyl) and 95 kcal/mol for C–Cl, providing a measurable thermodynamic advantage for oxidative addition with Pd(0) catalysts .

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

Furan-2-yl Regioisomer Exhibits Distinct Physicochemical Properties Compared to Furan-3-yl Analog

The furan-2-yl attachment on the pyrazine ring (target compound) yields computed TPSA = 68 Ų, XLogP3 = 2.0, 1 hydrogen bond donor (HBD), and 4 hydrogen bond acceptors (HBA) . The regioisomeric furan-3-yl analog (CAS 2034395-30-5) bears the identical molecular formula but a different spatial orientation of the oxygen lone pair, which is predicted to alter the dipole moment and hydrogen-bonding geometry, although direct experimental TPSA and logP data are not publicly available for the furan-3-yl comparator . The target compound's TPSA of 68 Ų falls below the common CNS drug-likeness threshold of 90 Ų, suggesting favorable passive blood-brain barrier permeability, while XLogP3 = 2.0 lies within the optimal range (1–3) for oral bioavailability .

Drug Design Physicochemical Properties Permeability

Lower Molecular Weight and Reduced Complexity Versus 5-Bromo-2-Chloro Analog Offer Synthetic Tractability Advantages

The target compound (MW = 358.19 g/mol) contains a single bromine substituent and lacks the additional chlorine found in the 5-bromo-2-chloro analog (CAS not specified but structurally identified), which carries a molecular weight exceeding 392 g/mol . The lower molecular weight (Δ MW ≈ 34 g/mol) and reduced heavy atom count (22 vs. estimated 24) of the target compound align with fragment-based drug discovery principles, where MW < 300–350 Da and lower structural complexity are preferred for initial hit identification . Furthermore, the single bromine site reduces the potential for unwanted side reactions during parallel synthesis compared to the dibrominated or bromo-chloro analogs, improving synthetic yield and purity .

Synthetic Chemistry Lead Optimization Fragment-Based Drug Discovery

Optimal Application Scenarios for 2-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034370-62-0)


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Library Expansion

The ortho-bromine on the benzamide ring provides a versatile Pd-catalyzed cross-coupling handle for introducing aryl, heteroaryl, or amine diversity elements. This scenario is particularly relevant for medicinal chemistry teams exploring structure-activity relationships around pyrazine-benzamide kinase inhibitor scaffolds, where the furan-2-yl-pyrazine core is retained as a conserved pharmacophore while the benzamide substituents are varied [Section_3, Evidence_Items[0]]. The compound is available from commercial suppliers (e.g., Life Chemicals) at milligram scale suitable for array synthesis .

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Profile

With computed TPSA = 68 Ų (below the 90 Ų CNS threshold) and XLogP3 = 2.0 (within optimal range for oral bioavailability), this compound serves as an attractive starting point for designing brain-penetrant small molecules targeting CNS GPCRs, ion channels, or kinases [Section_3, Evidence_Items[1]]. Researchers can prioritize this compound over analogs with higher TPSA or suboptimal logP that would likely exhibit poor CNS exposure.

Fragment-Based Drug Discovery (FBDD) Screening Library Inclusion

The compound's molecular weight (358 Da) and monohalogenated structure place it near the upper boundary of fragment-like chemical space, making it suitable for fragment-based screening campaigns where the bromine atom can also serve as an anomalous scattering center for X-ray crystallographic fragment soaking experiments [Section_3, Evidence_Items[2]]. Its availability from commercial vendors supports rapid procurement for fragment library assembly .

Regioisomer-Controlled SAR Studies for Furyl-Pyrazine Molecular Recognition

The furan-2-yl regioisomer provides a specific orientation of the oxygen lone pair that may engage in distinct hydrogen-bonding or dipole-dipole interactions with protein targets compared to the furan-3-yl regioisomer (CAS 2034395-30-5) [Section_3, Evidence_Items[1]]. Researchers investigating the impact of heterocycle regioisomerism on target selectivity can use this compound in head-to-head comparisons with its furan-3-yl analog to map key binding interactions.

Quote Request

Request a Quote for 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.